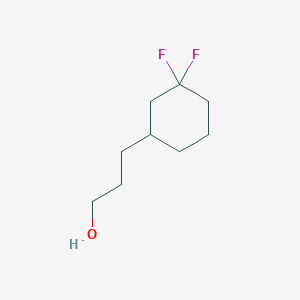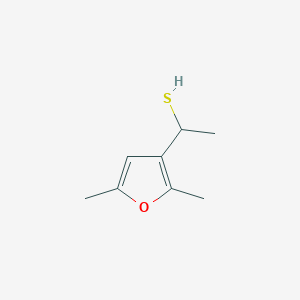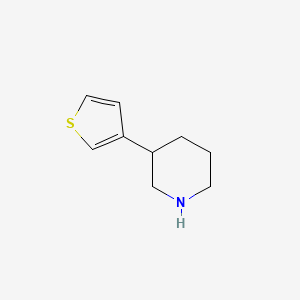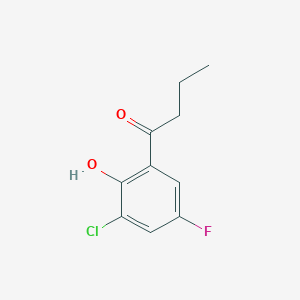
3-(3,3-Difluorocyclohexyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Difluorocyclohexyl)propan-1-ol is an organic compound with the molecular formula C9H16F2O It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclohexyl)propan-1-ol typically involves the fluorination of cyclohexane derivatives followed by the introduction of the propanol group. One common method includes the reaction of cyclohexene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. This is followed by a Grignard reaction with a suitable propyl halide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
化学反応の分析
Types of Reactions
3-(3,3-Difluorocyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
3-(3,3-Difluorocyclohexyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,3-Difluorocyclohexyl)propan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3,3-Difluorocyclohexyl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(3,3-Difluorocyclohexyl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the propyl chain.
Uniqueness
3-(3,3-Difluorocyclohexyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H16F2O |
|---|---|
分子量 |
178.22 g/mol |
IUPAC名 |
3-(3,3-difluorocyclohexyl)propan-1-ol |
InChI |
InChI=1S/C9H16F2O/c10-9(11)5-1-3-8(7-9)4-2-6-12/h8,12H,1-7H2 |
InChIキー |
YVNQPTYCEGXPJA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)(F)F)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)


![1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13311335.png)
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)



![1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol](/img/structure/B13311364.png)

